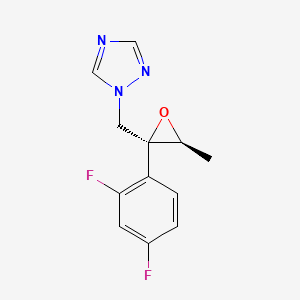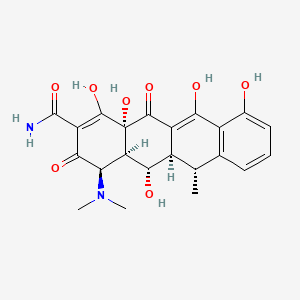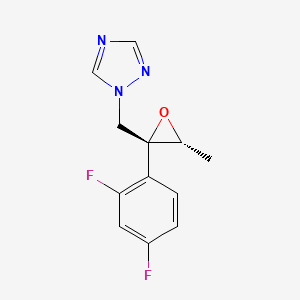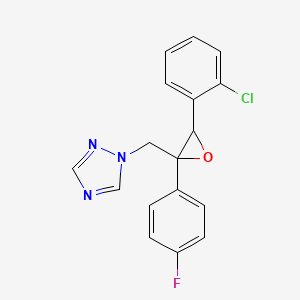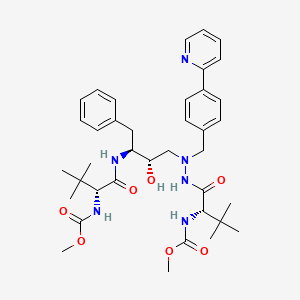
(3S,8S,9S,12R)-Atazanavir
Descripción general
Descripción
(3S,8S,9S,12R)-Atazanavir is a stereoisomer of Atazanavir, a protease inhibitor used in the treatment of HIV infection. This compound is known for its ability to inhibit the action of the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles.
Aplicaciones Científicas De Investigación
(3S,8S,9S,12R)-Atazanavir has several scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological pathways and interactions with proteins.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
Target of Action
Atazanavir S,S,S,R-diastereomer, like other antiretrovirals, is primarily used to treat infection of the human immunodeficiency virus (HIV) . Its primary target is the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the virus .
Mode of Action
Atazanavir S,S,S,R-diastereomer binds to the site of HIV-1 protease activity and inhibits the cleavage of viral Gag-Pol polyprotein precursors . This inhibition prevents the formation of individual functional proteins that are required for the creation of infectious HIV particles .
Biochemical Pathways
The inhibition of the HIV-1 protease leads to the formation of immature, noninfectious viral particles . This disrupts the viral replication cycle and helps to control the spread of the virus within the body.
Pharmacokinetics
Atazanavir S,S,S,R-diastereomer is distinguished from other protease inhibitors in that it can be given once daily . It has lesser effects on the patient’s lipid profile, which refers to the amounts of cholesterol and other fatty substances in the blood
Safety and Hazards
Atazanavir, the parent compound, is used in the treatment of HIV-1 infection in adults, adolescents, and pediatric patients. It is generally well-tolerated, but like all medications, it can have side effects. The most common side effect reported is transient grade 3–4 hyperbilirubinemia . The safety profile of the specific Atazanavir S,S,S,R-diastereomer is not detailed in the available resources.
Direcciones Futuras
The use of Atazanavir and its diastereomers in the treatment of HIV continues to be an active area of research. Future directions may include further investigation into the safety and effectiveness of Atazanavir S,S,S,R-diastereomer, as well as its potential applications in the treatment of other diseases .
Análisis Bioquímico
Biochemical Properties
Atazanavir S,S,S,R-diastereomer interacts with various enzymes and proteins in biochemical reactions. It is a highly selective inhibitor of HIV protease, an enzyme crucial for the life cycle of HIV . The nature of these interactions involves binding to the active site of the enzyme, inhibiting its function and preventing the maturation of HIV particles .
Cellular Effects
Atazanavir S,S,S,R-diastereomer has significant effects on various types of cells, particularly those infected with HIV. It influences cell function by inhibiting the HIV protease enzyme, thereby preventing the maturation and proliferation of HIV within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism related to the viral life cycle.
Molecular Mechanism
The molecular mechanism of action of Atazanavir S,S,S,R-diastereomer involves binding interactions with the HIV protease enzyme. By binding to the active site of this enzyme, it inhibits the enzyme’s function and prevents the cleavage of HIV gag-pol polyproteins, resulting in the production of immature, non-infectious viral particles .
Temporal Effects in Laboratory Settings
Like other protease inhibitors, it is expected to have a stable profile with minimal degradation over time .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8S,9S,12R)-Atazanavir typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The process often starts with the preparation of a chiral intermediate, followed by several coupling and protection-deprotection steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(3S,8S,9S,12R)-Atazanavir can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Comparación Con Compuestos Similares
Similar Compounds
Ritonavir: Another protease inhibitor used in HIV treatment.
Lopinavir: Often used in combination with Ritonavir for enhanced efficacy.
Darunavir: Known for its high potency and resistance profile.
Uniqueness
(3S,8S,9S,12R)-Atazanavir is unique due to its specific stereochemistry, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other protease inhibitors. Its ability to maintain efficacy with a lower pill burden and fewer side effects makes it a valuable option in HIV therapy.
Propiedades
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2R)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-RTNMLALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332981-16-4 | |
| Record name | Atazanavir S,S,S,R-diastereomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATAZANAVIR S,S,S,R-DIASTEREOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X94JYE6DE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



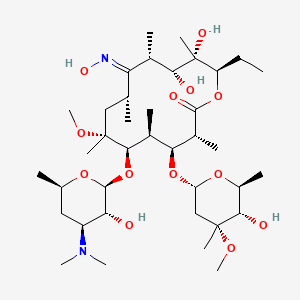
![N-[[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]glycine](/img/structure/B601446.png)

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)
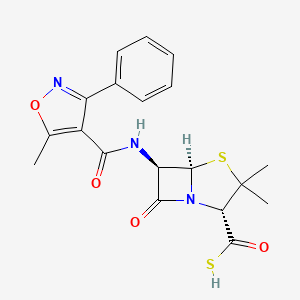
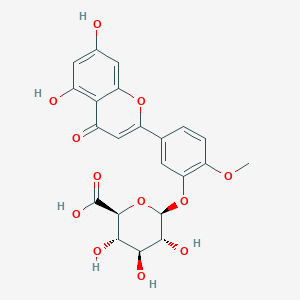
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)
